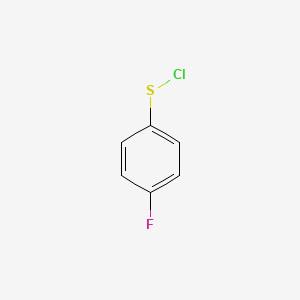

Benzenesulfenyl chloride, 4-fluoro-

Description

Significance of Fluorinated Arenesulfonyl Chlorides in Chemical Sciences

Fluorinated arenesulfonyl chlorides are a class of organic compounds that have gained considerable importance in various scientific disciplines. The incorporation of a fluorine atom into an arenesulfonyl chloride framework imparts unique properties that are highly valued in chemical synthesis, materials science, and chemical biology. The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the sulfonyl chloride group, making these compounds effective reagents and building blocks. nih.gov

Aryl sulfonyl chlorides, in general, are fundamental electrophiles used to form sulfonamides, sulfonate esters, and other sulfur-containing linkages. fishersci.com When a fluorine atom is present on the aromatic ring, it provides a powerful spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies. The 19F nucleus is nearly 100% abundant and has a high gyromagnetic ratio, making 19F NMR a sensitive technique for probing the local environment of the fluorine atom. This has made fluorinated compounds like 4-fluorobenzenesulfenyl chloride invaluable as chemical probes for studying biomolecules such as proteins. nih.gov

Historical Context and Evolution of Research on Benzenesulfenyl chloride, 4-fluoro- (B1141089)

The evolution of research on this compound has shifted from its basic synthesis and characterization to its sophisticated applications. Initially, it would have been one of many halogenated arenesulfonyl chlorides synthesized for general synthetic purposes. However, over time, researchers discovered its specific utility in more specialized areas, particularly in the life sciences. This transition reflects a common trend in chemistry where a compound's true potential is often realized long after its initial discovery, as new analytical techniques and research questions emerge.

Current Research Frontiers and Unexplored Areas Pertaining to the Compound

Current research on Benzenesulfenyl chloride, 4-fluoro- is vibrant and primarily focused on its application as a specialized reagent in biochemistry and biotechnology. A significant area of investigation is its use as a labeling agent for studying proteins using 19F NMR. nih.gov The compound reacts with the side chains of amino acids such as tyrosine, lysine, and histidine, attaching a p-fluorobenzenesulfonyl (Fbs-) group. nih.gov The 19F NMR signal of this label is sensitive to the conformational state of the protein, providing valuable insights into protein folding and structure. nih.gov For instance, it has been used to study proteins like lysozyme, RNase, DNase, and chymotrypsin. nih.gov

Another major research frontier is its application as an activating agent for the covalent attachment of biological molecules to various solid supports, such as Sepharose beads and cellulose. nih.govchemicalbook.com The compound reacts with hydroxyl groups on these supports to create highly reactive 4-fluorobenzenesulfonate leaving groups. nih.gov This allows for the stable immobilization of enzymes, antibodies, and other biomolecules, which is crucial for applications like bioselective separation of cells and affinity chromatography. nih.gov

Furthermore, Benzenesulfenyl chloride, 4-fluoro- serves as a key intermediate in the synthesis of other valuable chemicals. For example, it is a starting material in a patented process for the production of 4-fluorothiophenol, which is an important intermediate for pharmaceuticals. google.com

Unexplored areas of research include the development of more targeted protein labeling strategies by fine-tuning the reactivity of the sulfonyl chloride. There is also potential for its use in the creation of novel biomaterials and surfaces with specific biological functions by leveraging its ability to activate polymeric carriers. The synthesis of new derivatives starting from Benzenesulfenyl chloride, 4-fluoro- for applications in medicinal chemistry, such as the development of enzyme inhibitors or other bioactive molecules, remains a promising and underexplored field.

Compound Data

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 349-88-2 | sigmaaldrich.comchemicalbook.comscbt.com |

| Molecular Formula | C6H4ClFO2S | fishersci.comchemicalbook.comscbt.com |

| Molecular Weight | 194.61 g/mol | chemicalbook.comscbt.comnih.gov |

| Appearance | White to light brown crystalline low melting mass | fishersci.comchemicalbook.com |

| Melting Point | 29-31 °C (lit.) | chemicalbook.com |

| Boiling Point | 95-96 °C / 2 mmHg (lit.) | chemicalbook.com |

| IUPAC Name | 4-fluorobenzenesulfonyl chloride | fishersci.comnih.gov |

| SMILES | C1=CC(=CC=C1F)S(=O)(=O)Cl | nih.gov |

| InChIKey | BFXHJFKKRGVUMU-UHFFFAOYSA-N | chemicalbook.comnih.govchemicalbook.com |

Spectroscopic Data

| Spectrum Type | Data | Source(s) |

| ¹H NMR | 90 MHz in CDCl₃: δ 8.082 (d, J=9.2 Hz), 7.303 (d, J=8.0 Hz) | chemicalbook.com |

| IR | Available | nih.gov |

| Mass Spectrometry | Available | nih.gov |

| UV-VIS | Available | nih.gov |

| Raman | Available | nih.govchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) thiohypochlorite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-9-6-3-1-5(8)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXDEKLREZBMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506309 | |

| Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-35-9 | |

| Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of Benzenesulfenyl Chloride, 4 Fluoro

Conventional Synthetic Routes

The direct chlorosulfonation of fluorobenzene (B45895) is a primary method for synthesizing 4-fluorobenzenesulfonyl chloride. This process involves the reaction of fluorobenzene with chlorosulfonic acid, a powerful reagent that introduces the sulfonyl chloride group onto the aromatic ring. google.comorgsyn.org

The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction. Fluorobenzene reacts with chlorosulfonic acid, where the electrophile is generated from the acid itself. google.com The fluorine atom is an ortho-, para-directing group, meaning it directs the incoming electrophile to the positions opposite (para) and adjacent (ortho) to it on the benzene (B151609) ring. Due to steric hindrance, the para-product, 4-fluorobenzenesulfonyl chloride, is typically formed as the major isomer. google.com

The reaction proceeds by adding fluorobenzene slowly to an excess of chlorosulfonic acid while carefully controlling the temperature. orgsyn.org The reaction mixture is then typically poured onto ice to quench the reaction and precipitate the product, which is often a solid. orgsyn.org

The yield and purity of 4-fluorobenzenesulfonyl chloride are highly dependent on the reaction conditions. Key parameters that require optimization include molar ratios, temperature, and the use of solvents or catalysts.

Molar Ratios: A significant excess of chlorosulfonic acid is generally used to drive the reaction towards the formation of the sulfonyl chloride and to suppress the formation of the diaryl sulfone byproduct. orgsyn.orggoogle.com Ratios of 3 to 8 moles of chlorosulfonic acid for every mole of the aromatic starting material have been reported to produce high yields. google.com

Temperature: Temperature control is crucial throughout the process. The initial addition of fluorobenzene to chlorosulfonic acid is often carried out at low temperatures, between 20°C and 25°C, to manage the exothermic reaction. orgsyn.org In some procedures, subsequent heating to around 60°C is employed to ensure the reaction goes to completion. google.com However, higher temperatures can also promote the formation of undesired byproducts.

Solvents: While the reaction can be performed neat, using a solvent can offer advantages. Halogenated aliphatic hydrocarbons have been employed as solvents. google.com Using a solvent like chloroform (B151607) has been shown to result in high yields when reacting the sodium salt of the sulfonic acid with chlorosulfonic acid. google.com The use of a solvent can help to control the reaction temperature and improve the handling of the reaction mixture.

The following table summarizes typical optimized reaction parameters for the analogous chlorination of chlorobenzene, which provides insights applicable to fluorobenzene.

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Molar Ratio (Chlorosulfonic Acid : Aryl Compound) | 3:1 to 8:1 | Increases yield of sulfonyl chloride; minimizes sulfone byproduct. | google.com |

| Temperature | 20-25°C (initial), then potentially heating to 60°C | Controls initial exotherm; heating drives reaction to completion. | orgsyn.orggoogle.com |

| Solvent | Halogenated aliphatic hydrocarbon (e.g., Chloroform) | Improves reaction control and can lead to higher yields (e.g., 89%). | google.com |

| Catalyst | Alkali metal salt of a mineral acid | Can improve yield when reacting in a halogenated hydrocarbon solvent. | google.com |

Two primary side reactions can decrease the yield and purity of 4-fluorobenzenesulfonyl chloride: the formation of 4,4'-difluorodiphenyl sulfone (an over-sulfonation byproduct) and the hydrolysis of the desired sulfonyl chloride product.

Mitigating Sulfone Formation: The formation of the diaryl sulfone occurs when a molecule of the already formed 4-fluorobenzenesulfonyl chloride (or its sulfonic acid equivalent) reacts with another molecule of fluorobenzene. Using a large excess of chlorosulfonic acid is the primary strategy to minimize this side reaction, as it ensures that the fluorobenzene is more likely to react with the sulfonating agent rather than the intermediate product. orgsyn.orggoogle.com Adding the fluorobenzene to the acid, and not the other way around, is also critical to prevent localized high concentrations of fluorobenzene, which would favor sulfone formation. orgsyn.org

Mitigating Hydrolysis: 4-Fluorobenzenesulfonyl chloride is sensitive to moisture and readily hydrolyzes to the corresponding 4-fluorobenzenesulfonic acid, especially at elevated temperatures. google.com To prevent this, the reaction is typically worked up by pouring the mixture into a large amount of crushed ice. orgsyn.org This keeps the temperature low during the quenching step and precipitates the sulfonyl chloride, which is generally less soluble in the cold aqueous acid than its sulfonic acid hydrolysis product. Subsequent processing, such as extraction with a non-polar organic solvent like carbon tetrachloride, should be performed promptly to separate the product from the aqueous environment. orgsyn.org

An alternative to direct chlorosulfonation involves a two-step process. First, fluorobenzene is sulfonated to produce 4-fluorobenzenesulfonic acid. In the second step, this sulfonic acid or its corresponding salt is converted to the sulfonyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this chlorination step, often used with the sodium salt of the sulfonic acid. researchgate.net Phosphorus oxychloride is another agent that can be used for this transformation. orgsyn.org This route can sometimes offer better control and purity compared to direct chlorosulfonation, although it involves an additional synthetic step.

Aryl sulfonyl chlorides can also be synthesized from aryl amines, such as 4-fluoroaniline, through a Sandmeyer-type reaction. organic-chemistry.orgresearchgate.netnih.govacs.orgacs.org This method provides an alternative pathway, particularly useful when the starting aniline (B41778) is more readily available or when direct sulfonation proves problematic.

The general process involves three main stages:

Diazotization: The arylamine (e.g., 4-fluoroaniline) is treated with a nitrite (B80452) source, such as sodium nitrite or tert-butyl nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0–5°C) to form an aryl diazonium salt. acs.org

Sulfonylation: The diazonium salt solution is then added to a mixture containing sulfur dioxide (or a stable SO₂ surrogate like DABSO) and a copper(I) or copper(II) chloride catalyst. organic-chemistry.orgacs.org This results in the displacement of the diazonium group and the introduction of the sulfonyl chloride group.

Work-up: The resulting aryl sulfonyl chloride can then be isolated, often by extraction or direct precipitation from the aqueous reaction mixture. acs.org

This method is advantageous because it is often high-yielding and avoids the use of harsh reagents like chlorosulfonic acid. acs.org Recent advancements have focused on creating safer, one-pot procedures that avoid the pre-formation and isolation of the potentially unstable diazonium salt. organic-chemistry.orgacs.org

Electrochemical Synthesis Techniques

Electrolyte Systems and Electrode Material Considerations

The electrolyte system typically consists of a solvent and a supporting electrolyte. Aprotic polar solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are often preferred for electrosynthesis because they can dissolve the substrate and the supporting electrolyte while remaining stable under the electrochemical conditions. gre.ac.uk The supporting electrolyte, usually a tetraalkylammonium salt like tetra-n-butylammonium tetrafluoroborate (B81430) (NBu₄BF₄), is essential for ensuring the conductivity of the organic medium but is electrochemically inert at the required potentials. gre.ac.uk The choice of solvent is crucial; for instance, ethers are generally poor choices as they can be easily oxidized, and chlorinated solvents like dichloromethane (B109758) may decompose at the cathode. gre.ac.uk

The electrode material is arguably the most critical parameter, as it directly participates in the electron transfer process and can influence the reaction outcome through electrocatalysis. bris.ac.uk Electrode materials can be broadly categorized into passive and active types.

Passive Electrodes: Materials like platinum, glassy carbon, and graphite (B72142) are often considered passive. They primarily serve as a surface for electron transfer without directly participating in the chemical transformation. However, even these materials can significantly affect reaction outcomes. For example, the Kolbe electrolysis, a classic decarboxylation reaction, yields different products depending on whether a platinum or a graphite anode is used. gre.ac.uk For the synthesis of sulfonyl chlorides, carbon-based electrodes, such as glassy carbon or reticulated vitreous carbon (RVC), are common choices for the anode (working electrode). researchgate.net

Active Electrodes: These materials actively participate in the reaction, often through the formation of intermediates or by acting as a catalyst. The Sabatier principle applies here: the interaction between the substrate and the electrode should be strong enough to facilitate the reaction but weak enough to allow the product to desorb. bris.ac.uk

The table below summarizes key considerations for selecting these components for a hypothetical electrochemical synthesis of an arylsulfonyl chloride.

| Component | Material/Compound | Rationale & Considerations |

| Anode (Working Electrode) | Glassy Carbon, Graphite, Platinum | Provides a surface for oxidation. Carbon-based materials are often cost-effective and show good performance. Platinum offers high conductivity and stability but is more expensive. bris.ac.ukresearchgate.net |

| Cathode (Counter Electrode) | Platinum, Stainless Steel, Carbon | Site for the reduction half-reaction. Material choice is critical to avoid unwanted side reactions. Passivation can occur, for example, through the formation of insulating layers like lithium hydroxide (B78521) if lithium salts and water traces are present. gre.ac.uk |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | Aprotic polar solvents are required to dissolve the substrate and supporting electrolyte while providing a large electrochemical window. gre.ac.uk |

| Supporting Electrolyte | Tetra-n-butylammonium tetrafluoroborate (NBu₄BF₄), Lithium Perchlorate (LiClO₄) | Provides ionic conductivity to the solution. Must be electrochemically inert at the operating potential. Tetraalkylammonium salts are common due to their solubility and large potential windows. gre.ac.uk |

Environmental and Efficiency Advantages of Electrochemical Pathways

Electrochemical synthesis, or electrosynthesis, is increasingly recognized as a powerful tool aligned with the principles of green chemistry, offering significant environmental and efficiency benefits over conventional chemical methods. cardiff.ac.uk

One of the primary advantages is the use of electrons as a "clean" reagent. Traditional chemical oxidations or reductions often rely on stoichiometric amounts of hazardous and toxic reagents, which generate significant waste. In contrast, electrosynthesis uses an electrical current to drive reactions, eliminating the need for such reagents and minimizing the production of unwanted by-products. nih.gov This leads to cleaner reaction profiles and simplifies downstream purification processes.

The sustainability of electrosynthesis is further enhanced by its potential to be powered by renewable energy sources like solar or wind power. nih.gov Coupling electrochemical processes with green energy can dramatically reduce the carbon footprint of chemical manufacturing, contributing to a more sustainable industrial ecosystem. nih.gov

Preparation of Related Fluorinated Arenesulfonyl Chlorides (Comparative Synthetic Approaches)

The synthesis of fluorinated arenesulfonyl chlorides can be approached through various routes. Comparing these methods, particularly traditional chemical pathways like halogen exchange and the conversion of sulfonyl chlorides to sulfonyl fluorides, provides insight into the versatility and limitations of synthetic strategies in this area.

Halogen Exchange Reactions on Chlorobenzenesulfonyl Chlorides

The direct conversion of an aryl chloride to an aryl fluoride (B91410) via a halogen exchange reaction (a variation of the Finkelstein reaction) is generally challenging. Aromatic halogen exchange is more feasible for converting aryl bromides or iodides and often requires specific catalysts, such as copper(I) salts.

A more viable, albeit multi-step, approach to obtaining a fluorinated arenesulfonyl compound from a chlorinated precursor involves an intermediate conversion to a sulfonyl fluoride. For instance, a process for preparing fluorobenzenesulfonyl fluorides involves the chlorine/fluorine exchange on a chlorobenzenesulfonyl fluoride starting material. google.com This starting material is typically prepared from the corresponding chlorobenzenesulfonyl chloride. google.com The process involves heating the chlorobenzenesulfonyl fluoride with an alkali metal fluoride, such as anhydrous potassium fluoride (KF), in an aprotic polar solvent like sulfolane (B150427) at elevated temperatures (100–240 °C). google.com This indicates that the halogen exchange on the aromatic ring is facilitated after the sulfonyl chloride group has been converted to the more stable sulfonyl fluoride.

The table below outlines a representative reaction for this type of transformation.

| Starting Material | Reagents | Solvent | Temperature (°C) | Product | Yield |

| 2,4-Dichlorobenzenesulfonyl fluoride | KF, tris(trioxa-3,6,9-decyl)amine | Sulfolane | 100, then 170 | 2,4-Difluorobenzenesulfonyl fluoride | 65% |

Data sourced from patent information. google.com

Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

The conversion of arenesulfonyl chlorides to the corresponding arenesulfonyl fluorides is a common and often efficient reaction. This transformation is important because sulfonyl fluorides exhibit a unique balance of stability and reactivity, making them valuable reagents in their own right, particularly in click chemistry (SuFEx).

The most conventional method involves a nucleophilic substitution reaction where the chlorine atom of the sulfonyl chloride group is replaced by fluorine. This is typically achieved by treating the arenesulfonyl chloride with a fluoride source. nih.gov Various reagents and conditions have been developed to facilitate this conversion, often aiming for high yields and mild reaction conditions.

Common fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and potassium bifluoride (KHF₂). The reaction can be carried out in different solvent systems, and sometimes phase-transfer catalysts are employed to improve efficiency. For example, a general and practical method involves using KHF₂ in combination with a copper catalyst for reactions starting from arenediazonium salts. organic-chemistry.org Another approach utilizes Xtalfluor-E®, a bench-stable solid, for the deoxyfluorination of sulfonic acids to produce sulfonyl fluorides. nih.gov

The table below summarizes various methods for the synthesis of arenesulfonyl fluorides.

| Starting Material Type | Reagents | Key Features |

| Arenediazonium Salts | Na₂S₂O₅, Selectfluor | Copper-free Sandmeyer-type fluorosulfonylation. organic-chemistry.org |

| Arenediazonium Salts | DABSO, KHF₂, Cu catalyst | General and practical copper-catalyzed method. organic-chemistry.org |

| Aryl Iodides | DABSO, Selectfluor, Pd catalyst | One-pot palladium-catalyzed reaction. organic-chemistry.org |

| Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E® | Direct conversion without isolating sulfonyl chloride intermediate. nih.gov |

Reaction Mechanisms and Reactivity of Benzenesulfenyl Chloride, 4 Fluoro

Nucleophilic Substitution Reactions

4-Fluorobenzenesulfenyl chloride is a versatile reagent that participates in a variety of nucleophilic substitution reactions. The electrophilic nature of the sulfur atom, enhanced by the adjacent chlorine and the 4-fluoro-substituted phenyl ring, makes it a prime target for nucleophiles. These reactions are fundamental to the synthesis of a range of organosulfur compounds.

Formation of Sulfonamides with Amines

The reaction of 4-fluorobenzenesulfenyl chloride with primary and secondary amines is a well-established method for the formation of sulfonamides. researchgate.netlibretexts.org This reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfenyl chloride. The subsequent loss of a chloride ion and a proton from the amine results in the formation of a stable sulfonamide linkage.

The general reaction can be represented as:

Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

where Ar is the 4-fluorophenyl group and R is an alkyl or aryl substituent. The use of a second equivalent of the amine is to neutralize the hydrogen chloride that is formed during the reaction. chemguide.co.uk

The reaction is typically efficient and proceeds to completion, making it a reliable method for synthesizing a diverse range of sulfonamides. researchgate.net This reaction is not limited to simple amines; it can be applied to more complex amine-containing molecules to introduce the 4-fluorobenzenesulfonyl group. sigmaaldrich.com The resulting sulfonamides are of interest in various fields, including medicinal chemistry, due to their biological activities. libretexts.org

Formation of Sulfonate Esters with Alcohols

In a similar fashion to the reaction with amines, 4-fluorobenzenesulfenyl chloride reacts with alcohols to form sulfonate esters. vaia.com This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfenyl chloride. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct. sapub.org

The general reaction is as follows:

Ar-SO₂Cl + R-OH → Ar-SO₂OR + HCl

The sulfonate group is an excellent leaving group, making the resulting sulfonate esters useful intermediates in organic synthesis. vaia.com The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond of the alcohol is not broken during the reaction. libretexts.org

Electronic Effects of the Fluorine Substituent on Sulfur Electrophilicity

The presence of a fluorine atom at the para-position of the benzene (B151609) ring significantly influences the reactivity of the sulfenyl chloride. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the phenyl ring and, consequently, from the sulfur atom.

This electron withdrawal increases the partial positive charge on the sulfur atom, making it more electrophilic. A more electrophilic sulfur center is more susceptible to attack by nucleophiles. Therefore, 4-fluorobenzenesulfenyl chloride is expected to be more reactive towards nucleophiles compared to the unsubstituted benzenesulfenyl chloride.

While fluorine also has a +M (mesomeric) or +R (resonance) effect due to its lone pairs, the inductive effect is generally considered to be dominant for halogens. The enhanced electrophilicity of the sulfur atom in 4-fluorobenzenesulfenyl chloride compared to its non-fluorinated counterpart has been noted in the context of related sulfonyl fluorides and chlorides. nih.govnih.gov

Kinetic Studies and Hammett Plot Analysis of Substitution Rates

Kinetic studies of the reactions of 4-fluorobenzenesulfenyl chloride with various nucleophiles can provide quantitative insights into the electronic effects of the fluorine substituent. The Hammett equation is a valuable tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. walisongo.ac.id

The Hammett equation is given by:

log(kₓ/kₒ) = σρ

where:

kₓ is the rate constant for the reaction of the substituted compound (e.g., 4-fluorobenzenesulfenyl chloride).

kₒ is the rate constant for the reaction of the unsubstituted compound (benzenesulfenyl chloride).

σ is the substituent constant, which depends on the nature and position of the substituent (in this case, the σₚ value for fluorine).

ρ is the reaction constant, which is a measure of the sensitivity of the reaction to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, which is expected for nucleophilic substitution at the electron-deficient sulfur center. By measuring the rate constants for a series of substituted benzenesulfenyl chlorides, a Hammett plot of log(kₓ/kₒ) versus σ can be constructed. The linearity of such a plot provides evidence for a consistent reaction mechanism across the series. For 4-fluorobenzenesulfenyl chloride, the positive σₚ value of fluorine would contribute to an increased reaction rate compared to the unsubstituted analog.

Table 1: Hammett Substituent Constants (σ) for Selected para-Substituents

| Substituent | σₚ |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -F | +0.06 |

| -Cl | +0.23 |

| -Br | +0.23 |

| -NO₂ | +0.78 |

This table provides representative values and can be used to predict the relative reactivity of different substituted benzenesulfenyl chlorides in nucleophilic substitution reactions.

Mechanistic Spectrum of Solvolysis: Continuum between SN1, SN2, and SN3 Pathways

The solvolysis of sulfonyl chlorides, where the solvent acts as the nucleophile, can proceed through a spectrum of mechanisms, including Sₙ1, Sₙ2, and even Sₙ3 pathways. researchgate.netwikipedia.org The specific mechanism is highly dependent on the substrate, the solvent, and the reaction conditions.

Sₙ1 (Substitution Nucleophilic Unimolecular): This mechanism involves a slow, rate-determining ionization of the substrate to form a sulfonyl cation intermediate, which then rapidly reacts with the solvent. vedantu.comlibretexts.org This pathway is favored for substrates that can form stable carbocations and in highly polar, ionizing solvents. quora.comlibretexts.org However, the formation of a primary sulfonyl cation is generally considered energetically unfavorable. nih.gov

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a concerted mechanism where the nucleophile (solvent) attacks the sulfur atom at the same time as the chloride leaving group departs. libretexts.org This is a common pathway for sulfonyl chlorides.

Sₙ3 (Substitution Nucleophilic Termolecular): In this mechanism, one solvent molecule acts as the nucleophile while a second solvent molecule acts as a general base catalyst, assisting in the removal of a proton in the transition state. researchgate.net This pathway is often observed in reactions with less reactive substrates or in structured solvents like water.

For 4-fluorobenzenesulfenyl chloride, the solvolysis mechanism is likely to be predominantly Sₙ2 or to involve a significant Sₙ2 character, potentially with contributions from an Sₙ3 pathway in certain solvents.

Influence of Solvent Properties and Explicit Water Molecules

The properties of the solvent play a crucial role in determining the solvolysis mechanism. libretexts.orgmurdoch.edu.au Polar protic solvents, such as water and alcohols, are effective at solvating both the developing cation in an Sₙ1-like transition state and the leaving group. vedantu.comquora.com

Computational studies have highlighted the importance of explicit solvent molecules in the transition state. researchgate.net For example, in the hydrolysis of sulfonyl chlorides, the inclusion of several water molecules in the theoretical model can demonstrate the transition from an Sₙ1 to an Sₙ2 or Sₙ3 mechanism. researchgate.net These explicit water molecules can form a hydrogen-bonded network that facilitates the nucleophilic attack and the departure of the leaving group, lowering the activation energy of the Sₙ2 and Sₙ3 pathways. The ability of the solvent to act as both a nucleophile and a general base is a key feature of the Sₙ3 mechanism.

Table 2: Properties of Common Solvents Used in Solvolysis

| Solvent | Dielectric Constant (ε) | Nucleophilicity (N) |

| Water | 78.5 | High |

| Methanol | 32.7 | Moderate |

| Ethanol | 24.5 | Moderate |

| Acetone | 20.7 | Low |

| Acetonitrile (B52724) | 37.5 | Low |

This table provides a general overview of solvent properties that influence the course of solvolysis reactions.

Impact of Electron-Donating and Electron-Withdrawing Substituents on Mechanistic Shifts

The nature of substituents on the aromatic ring of benzenesulfenyl chlorides can significantly alter the reaction pathway. Electron-donating groups tend to enhance the nucleophilicity of the sulfur atom, while electron-withdrawing groups, such as the fluorine atom in 4-fluorobenzenesulfenyl chloride, decrease it. This modification in electron density affects the stability of intermediates and transition states, thereby influencing whether a reaction proceeds through a stepwise or concerted mechanism.

In the case of 4-fluorobenzenesulfenyl chloride, the electron-withdrawing nature of the fluorine substituent is expected to decrease the rate of reactions where the sulfur atom acts as a nucleophile. Conversely, for reactions where the sulfur atom is the electrophilic center, the fluorine atom can enhance its reactivity. For instance, in nucleophilic substitution reactions at the sulfonyl sulfur, electron-withdrawing groups generally accelerate the reaction. A study on the chloride-chloride exchange reaction in arenesulfonyl chlorides showed that substituents with positive Hammett (σ) constants, which are electron-withdrawing, increase the reaction rate. nih.gov The study reported a positive ρ-value of +2.02 in the Hammett equation, indicating that electron-withdrawing groups stabilize the transition state and accelerate the reaction. nih.gov

Conversely, studies on diastereomeric arylcyclopropylamines with electron-donating or electron-withdrawing groups showed that electron-donating substituents increased the potency of tyramine (B21549) oxidase inhibition, while electron-withdrawing substituents decreased the activity. nih.gov This highlights how the electronic nature of the substituent can modulate the molecule's interaction with biological targets. nih.gov

Experimental Verification via Kinetic Solvent Isotope Effects and Grunwald-Winstein Parameters

Kinetic solvent isotope effects (KSIE) and Grunwald-Winstein parameters are powerful tools for elucidating reaction mechanisms. The KSIE, determined by comparing reaction rates in a normal solvent (e.g., H₂O) to a deuterated solvent (e.g., D₂O), can provide insights into the involvement of solvent molecules in the rate-determining step. chem-station.com An inverse isotope effect (kH/kD < 1), where the reaction is faster in the deuterated solvent, can suggest a pre-equilibrium step in the mechanism. chem-station.comnih.gov For the hydrolysis of sulfonyl chlorides like benzenesulfonyl chloride, the ksie has been measured to be around 1.56, indicating significant bond breaking at the transition state. beilstein-journals.org

The Grunwald-Winstein equation, log(k/k₀) = mY + lN, relates the rate constant of a solvolysis reaction to the ionizing power of the solvent (Y) and its nucleophilicity (N). wikipedia.orgiupac.orgnumberanalytics.com The parameters 'm' and 'l' represent the sensitivity of the reaction to these solvent properties. wikipedia.orgnumberanalytics.com For solvolysis of arenesulfonyl chlorides, poor correlations are often observed when only the ionizing power (Y) is considered, indicating a significant contribution from the solvent's nucleophilicity. beilstein-journals.org This is consistent with a bimolecular (SN2-like) mechanism. beilstein-journals.org The extended Grunwald-Winstein equation, which includes the term for solvent nucleophilicity, often provides a much better correlation for these reactions, supporting an SN2 pathway. beilstein-journals.org

Table 1: Grunwald-Winstein Equation Parameters for Solvolysis of Selected Substrates

| Substrate | m (Sensitivity to Ionizing Power) | l (Sensitivity to Nucleophilicity) | Proposed Mechanism |

| tert-Butyl chloride | ~1.0 | Low | S_N1 |

| Methyl Tosylate | ~0.3 | High | S_N2 |

| Arenesulfonyl Chlorides | Low | High | S_N2-like |

This table provides illustrative examples. Actual values can vary with specific substrates and reaction conditions.

Acylation Reactions Involving the Sulfonyl Chloride Moiety

While the sulfenyl chloride is the primary reactive site in many reactions of 4-fluorobenzenesulfenyl chloride, the term "sulfonyl chloride moiety" is more accurately associated with compounds containing a -SO₂Cl group. However, if we consider reactions analogous to those of sulfonyl chlorides, such as Friedel-Crafts type reactions, 4-fluorobenzenesulfenyl chloride can act as an electrophile. In a Friedel-Crafts acylation, an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone. organic-chemistry.orglibretexts.orgresearchgate.net

For instance, the solvent-free Friedel-Crafts acylation of fluorobenzene (B45895) with benzoyl chloride has been studied, demonstrating the reactivity of fluorinated aromatic compounds in such transformations. sioc-journal.cn In a similar vein, 4-fluorobenzenesulfenyl chloride could potentially be used to introduce the 4-fluorophenylthio group onto an aromatic ring, although this would be a sulfenylation rather than an acylation. The mechanism of a true Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. masterorganicchemistry.com

Electrophilic Addition Reactions (General for Benzenesulfenyl Chlorides)

Benzenesulfenyl chlorides are known to undergo electrophilic addition reactions with alkenes and alkynes. libretexts.orglibretexts.orgnumberanalytics.comsavemyexams.com The π-bond of the unsaturated system acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride. libretexts.orgnumberanalytics.com

The addition of a benzenesulfenyl chloride to an alkene is generally believed to proceed through a transient, cyclic intermediate known as an episulfonium ion (or thiiranium ion). libretexts.org This three-membered ring, containing a positively charged sulfur atom, is formed in the initial step of the reaction. The formation of this bridged ion has important stereochemical consequences for the reaction.

The attack of the chloride ion on the episulfonium intermediate typically occurs in an anti-fashion, leading to the formation of a product with anti-stereochemistry. masterorganicchemistry.com The regioselectivity of the addition to unsymmetrical alkenes is governed by both electronic and steric factors. masterorganicchemistry.comyoutube.comyoutube.com The nucleophile (chloride) will generally attack the more substituted carbon of the episulfonium ion, following a Markovnikov-type pattern. numberanalytics.commasterorganicchemistry.com However, the bulky nature of the arylthio group can also influence the regiochemical outcome.

Studies on the addition of 2,4-dinitrobenzenesulfenyl chloride to alkenes have shown that these reactions are less selective than chlorination or bromination, which is attributed to the greater neighboring group participation of the sulfur atom. rsc.org This participation reduces the electronic demand at the carbons of the double bond, leading to lower selectivity. rsc.org

Chloride-Chloride Exchange Reaction at the Sulfonyl Center

While the primary focus is on benzenesulfenyl chloride, it is informative to consider the analogous chloride-chloride exchange reaction at a sulfonyl center, as this has been studied for arenesulfonyl chlorides. A study of this exchange reaction for a series of arenesulfonyl chlorides using radiolabeled chloride ions revealed that the reaction proceeds via an Sₙ2 mechanism. nih.gov The reaction rates were found to follow the Hammett equation with a positive ρ-value of +2.02, indicating that electron-withdrawing substituents on the aromatic ring, such as the fluorine in the para position, accelerate the rate of nucleophilic substitution at the sulfur atom. nih.gov This acceleration is attributed to the stabilization of the negatively charged transition state.

Advanced Synthetic Applications in Organic Chemistry

Building Blocks for Bioactive Molecules and Drug Candidates

The 4-fluorophenylsulfonyl moiety is a key structural feature in a range of biologically active compounds. 4-Fluorobenzenesulfenyl chloride serves as a primary precursor for introducing this important functional group into target molecules.

4-Fluorobenzenesulfenyl chloride is extensively utilized in the synthesis of sulfonamides. The reaction of this sulfonyl chloride with primary or secondary amines is a fundamental method for forming the sulfonamide linkage. libretexts.org This reaction is a cornerstone in medicinal chemistry, as the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction.

Table 1: Synthesis of N-Aryl-4-fluorobenzenesulfonamides

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

| Aniline (B41778) | N-Phenyl-4-fluorobenzenesulfonamide | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | Varies |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-fluorobenzenesulfonamide | Base (e.g., pyridine), Solvent (e.g., THF) | Varies |

| 2-Aminopyridine | N-(Pyridin-2-yl)-4-fluorobenzenesulfonamide | Base (e.g., potassium carbonate), Solvent (e.g., acetonitrile) | Varies |

Note: The yields for these reactions are dependent on the specific reaction conditions and the nature of the amine.

The 4-fluorophenylsulfonyl group is a component of various pharmaceutical compounds, particularly in the development of enzyme inhibitors. For instance, the general structure of many cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), features a central aromatic ring substituted with a sulfonamide group. dovepress.comnih.govnih.govresearchgate.netrsc.org While specific syntheses of marketed drugs directly from 4-fluorobenzenesulfenyl chloride are not always explicitly detailed in publicly available literature, the fundamental chemistry of sulfonamide formation makes it a plausible and crucial intermediate. The fluorine atom can enhance the metabolic stability and binding affinity of the drug molecule.

In the agrochemical industry, fluorinated compounds are of great importance due to their enhanced efficacy and stability. The 4-fluorophenylsulfonyl moiety can be found in the structures of some herbicides and pesticides. The synthesis of these agrochemicals often involves the reaction of 4-fluorobenzenesulfenyl chloride with appropriate amines or other nucleophiles to introduce the desired functional group. The presence of the fluorine atom can significantly influence the biological activity and environmental persistence of the final product.

Theoretical and Computational Investigations of Benzenesulfenyl Chloride, 4 Fluoro

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic structure and energy of molecules, which is fundamental to understanding their chemical behavior.

Density Functional Theory (DFT) Calculations for Ground and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used method for the computational study of organic molecules due to its balance of accuracy and computational cost. For 4-fluorobenzenesulfenyl chloride, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p), are utilized to determine the optimized geometries of the ground state and various transition states. nih.gov

These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the geometry of the S-Cl bond and its orientation relative to the benzene (B151609) ring are crucial for understanding the molecule's reactivity. The electronic nature of the fluorine substituent at the para position significantly influences the electron distribution within the benzene ring and on the sulfur atom, which can be quantified through DFT calculations.

Table 1: Calculated Ground State Properties of 4-Fluorobenzenesulfenyl Chloride (Illustrative Data)

| Property | Calculated Value |

| S-Cl Bond Length | ~2.08 Å |

| C-S Bond Length | ~1.77 Å |

| C-S-Cl Bond Angle | ~102° |

| Dipole Moment | ~2.5 D |

Note: These are typical values expected from DFT calculations and may vary depending on the specific functional and basis set used.

Characterization of Reaction Intermediates and Transition States

Frequency calculations are performed to characterize these stationary points on the potential energy surface. A true intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For an electrophile like 4-fluorobenzenesulfenyl chloride, the LUMO is of particular importance as it will interact with the HOMO of a nucleophile. taylorandfrancis.com

DFT calculations provide the energies and spatial distributions of the HOMO and LUMO. The energy of the LUMO is indicative of the molecule's ability to accept electrons, and its localization points to the most electrophilic site, which in this case is expected to be the sulfur atom. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. The para-fluoro substituent, being electron-withdrawing, is expected to lower the energy of the LUMO, potentially increasing the electrophilicity of the sulfur center compared to unsubstituted benzenesulfenyl chloride.

Charge transfer properties can also be analyzed by examining how the electron density shifts during a reaction, often visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a visual guide to its reactive sites.

Table 2: Frontier Molecular Orbital Energies for Substituted Benzenesulfenyl Chlorides (Illustrative Data)

| Substituent (para) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H | -8.5 | -1.2 | 7.3 |

| -F | -8.7 | -1.5 | 7.2 |

| -NO2 | -9.2 | -2.0 | 7.2 |

Note: These values are illustrative and demonstrate the expected trend of substituent effects on FMO energies.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally.

Simulations of SN1-SN2 and SN2-SN3 Mechanistic Continua

Nucleophilic substitution reactions, which are relevant to the reactivity of the S-Cl bond in 4-fluorobenzenesulfenyl chloride, can proceed through a spectrum of mechanisms, from the stepwise SN1 to the concerted SN2 pathway. researchgate.netnih.gov In some cases, particularly with solvent participation, an SN3 mechanism (bimolecular with solvent assistance) can also be considered. Computational studies can map the potential energy surface for these reactions, helping to distinguish between these mechanistic possibilities.

By calculating the structures and energies of intermediates and transition states for different pathways, researchers can determine the most likely reaction mechanism under specific conditions. For instance, the stability of a potential sulfenium cation intermediate (R-S+) would be a key factor in determining the likelihood of an SN1-type mechanism. The electron-withdrawing nature of the 4-fluoro substituent would likely destabilize such a cation, favoring a more concerted SN2-like pathway. Theoretical investigations on related benzenesulfonyl chlorides have shown that the mechanism can shift along the SN1-SN2 continuum depending on the substituents and the number of explicit solvent molecules included in the model. researchgate.net

Explicit Solvent Molecule Effects and Their Impact on Reaction Pathways

The solvent can play a crucial role in chemical reactions, and computational models can account for its effects in two primary ways: through implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). researchgate.netresearchgate.net

Explicit solvent models, while computationally more demanding, can provide a more accurate picture of specific solvent-solute interactions, such as hydrogen bonding. researchgate.net For reactions involving charged intermediates or transition states, the stabilizing effect of polar solvent molecules can significantly alter the reaction's energy profile and even the preferred mechanistic pathway. researchgate.net For example, in the hydrolysis of related sulfonyl chlorides, the number of explicit water molecules included in the simulation has been shown to influence the transition from an SN1 to an SN2 or SN3 mechanism. researchgate.net Similar effects would be expected in the solvolysis of 4-fluorobenzenesulfenyl chloride.

Intermolecular Interactions and Crystal Packing Analysis

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. These investigations reveal how molecules arrange themselves in a crystalline lattice and the nature of the non-covalent forces that govern this arrangement.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules. The surface is colored based on properties like normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions.

For a molecule like 4-fluorobenzenesulfenyl chloride, a Hirshfeld analysis would decompose the crystal packing into contributions from various types of non-covalent contacts. While specific data for this compound is not available, a study on the related (E)-N'-(para-substituted benzylidene) 4-chloro-benzenesulfono-hydrazides provides a representative example of the insights gained from such an analysis. nih.gov The analysis quantifies the percentage contribution of each type of interaction to the total Hirshfeld surface area.

Table 1: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Sulfonamide Compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 26.6 |

| Cl···H/H···Cl | 21.3 |

| O···H/H···O | 15.5 |

| C···H/H···C | 14.0 |

| Cl···C/C···Cl | 10.7 |

This table is illustrative and based on data for (E)-4-chloro-N'-(4-chloro-benzyl-idene)benzene-sulfono-hydrazide to demonstrate the type of information obtained from Hirshfeld analysis. nih.gov

In the case of 4-fluorobenzenesulfenyl chloride, one would expect significant contributions from H···H, Cl···H, and F···H contacts, providing a quantitative picture of the forces stabilizing the crystal structure.

Role of Fluorine Atoms in Crystal Lattice Stabilization

The introduction of fluorine into an organic molecule can significantly influence its crystal packing due to fluorine's unique properties, including high electronegativity and low polarizability. rsc.org Fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonds (C–H···F) and halogen bonds, which can stabilize the crystal lattice. numberanalytics.com The symmetry of para-substituted isomers, like 4-fluorobenzenesulfenyl chloride, often allows for a more compact and stable crystal lattice compared to ortho or meta isomers. ncert.nic.in

Computational Spectroscopy for Property Prediction

Computational spectroscopy is an indispensable tool for predicting and interpreting the spectral properties of molecules. Methods like Density Functional Theory (DFT) allow for the simulation of vibrational, electronic, and magnetic resonance spectra, providing valuable insights into the molecular structure and properties.

Vibrational Properties and FT-IR Spectral Simulations

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies can then be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra to aid in the assignment of vibrational modes. For sulfonyl chlorides, characteristic strong bands are observed for the S=O stretching vibrations. acdlabs.com For 4-fluorobenzenesulfenyl chloride, key vibrational modes would include the C-F stretch, C-S stretch, S-Cl stretch, and various aromatic C-H and C-C vibrations.

A theoretical study would calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups in 4-Fluorobenzenesulfenyl Chloride

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1000 | Strong |

| C-S Stretch | 750-600 | Medium-Weak |

| S-Cl Stretch | 600-500 | Medium |

This table presents typical wavenumber ranges for the indicated functional groups and is for illustrative purposes. Actual values would be obtained from a specific DFT calculation.

Electronic Absorption (UV-Visible) Spectra Prediction using TD-SCF/TD-DFT

Time-Dependent Self-Consistent Field (TD-SCF) and Time-Dependent Density Functional Theory (TD-DFT) are quantum chemical methods used to predict the electronic absorption spectra (UV-Visible) of molecules. nih.govyoutube.com These calculations provide information on the excitation energies (which correspond to absorption wavelengths, λ_max), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For 4-fluorobenzenesulfenyl chloride, TD-DFT calculations would identify the key electronic transitions in the UV-visible region. The results would typically be presented in a table summarizing the calculated absorption wavelengths and their corresponding orbital contributions.

Table 3: Illustrative Output of a TD-DFT Calculation for an Aromatic Compound

| Excitation | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 374 | 6.434 | HOMO → LUMO (98%) |

| S₀ → S₂ | 320 | 0.850 | HOMO-1 → LUMO (95%) |

| S₀ → S₃ | 295 | 0.520 | HOMO → LUMO+1 (92%) |

This table is a representative example based on findings for a conjugated polymer to illustrate the data generated by TD-DFT calculations. nih.gov HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry offers powerful methods for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org DFT-based calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted values are invaluable for assigning experimental spectra and confirming molecular structures. For organofluorine compounds, predicting ¹⁹F chemical shifts is particularly useful due to the large chemical shift range and sensitivity of ¹⁹F nuclei to their electronic environment. numberanalytics.comnumberanalytics.com

A computational study of 4-fluorobenzenesulfenyl chloride would involve optimizing the molecular geometry and then calculating the NMR shielding tensors. The theoretical chemical shifts are typically obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. Often, a linear scaling factor is applied to the calculated shifts to improve agreement with experimental data. nih.govresearchgate.net

Table 4: Example of Predicted vs. Experimental NMR Chemical Shifts for a Fluorinated Aromatic Compound

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| H (ortho to -SCl) | - | - | - |

| H (ortho to -F) | - | - | - |

| ¹⁹F | - | - | - |

This table illustrates how predicted and experimental NMR data would be compared. Specific values for 4-fluorobenzenesulfenyl chloride are not available in the cited literature. The accuracy of such predictions can reach a mean absolute deviation of around 2.1 ppm for ¹⁹F shifts in aromatic compounds. nih.gov

Exploration of Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Mapping

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused on the non-linear optical (NLO) properties and molecular electrostatic potential (MEP) mapping of 4-fluorobenzenesulfenyl chloride.

While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic and optical characteristics of various organic molecules, and to visualize their electrostatic potentials to predict reactivity, dedicated research on this particular halogenated benzenesulfenyl chloride derivative appears to be unpublished.

Similarly, a Molecular Electrostatic Potential (MEP) map would provide valuable insights into the reactive behavior of 4-fluorobenzenesulfenyl chloride. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to denote regions of negative and positive potential, which correspond to areas that are, respectively, susceptible to electrophilic and nucleophilic attack. For this molecule, one would anticipate regions of negative potential to be located around the highly electronegative fluorine and oxygen (if present in a sulfonyl derivative) atoms, while positive potential might be found near the hydrogen atoms of the benzene ring and the sulfur atom, indicating sites for potential chemical interactions.

However, without specific published research containing calculated values and detailed analyses for 4-fluorobenzenesulfenyl chloride, any discussion remains purely speculative. The generation of detailed research findings and data tables, as requested, is not possible based on the current body of scientific literature.

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-fluorobenzenesulfenyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic environment within the 4-fluorobenzenesulfenyl chloride molecule. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.

In ¹H NMR spectroscopy, the aromatic protons of 4-fluorobenzenesulfenyl chloride exhibit characteristic chemical shifts and coupling patterns. The spectrum typically shows two sets of signals corresponding to the protons ortho and meta to the sulfenyl chloride group. For instance, in one reported spectrum, the protons labeled 'A' and 'B' show chemical shifts at approximately 8.082 ppm and 7.303 ppm, respectively. chemicalbook.com The coupling between these adjacent protons (J(A,B)) is observed with a coupling constant of around 9.2 Hz. chemicalbook.com Furthermore, coupling to the fluorine atom is also evident, with J(A,F-19) of 4.8 Hz and J(B, F-19) of 8.0 Hz. chemicalbook.com

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom in 4-fluorobenzenesulfenyl chloride provides a unique fingerprint for the molecule. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR is a significant advantage, often leading to well-resolved spectra. wikipedia.orgbiophysics.org The chemical shifts in ¹⁹F NMR are typically reported relative to a standard, such as fluorotrichloromethane (CFCl₃). biophysics.org

| NMR Data for 4-Fluorobenzenesulfenyl chloride | |

| Nucleus | ¹H |

| Proton A | ~8.082 ppm |

| Proton B | ~7.303 ppm |

| Coupling Constants (Hz) | |

| J(A,B) | 9.2 |

| J(A, ¹⁹F) | 4.8 |

| J(B, ¹⁹F) | 8.0 |

| Nucleus | ¹⁹F |

| Specific chemical shift values require experimental data relative to a standard. |

A significant application of 4-fluorobenzenesulfenyl chloride is in the study of proteins using ¹⁹F NMR. nih.gov This compound can be used as a labeling reagent, covalently modifying specific amino acid residues in a protein, such as tyrosine, lysine, and histidine. nih.gov The attached p-fluorobenzenesulfonyl (Fbs) group acts as a ¹⁹F NMR probe. nih.gov

The ¹⁹F chemical shift of the Fbs group is sensitive to its local environment within the protein, providing valuable information about protein conformation and dynamics. nih.govnih.gov Different modified functional groups (e.g., on tyrosine vs. lysine) will exhibit distinct ¹⁹F chemical shifts. nih.gov This allows for the monitoring of conformational changes in proteins upon ligand binding or unfolding. nih.govnih.gov For example, studies on Fbs-labeled ribonuclease (RNase) have shown that the ¹⁹F NMR spectrum changes significantly when the protein unfolds in the presence of 8 M urea (B33335) or upon heating. nih.gov This technique has been instrumental in mapping protein-ligand interaction sites and understanding the structural consequences of such interactions. nih.govnih.gov The high sensitivity of the ¹⁹F nucleus and the absence of fluorine in most biological systems minimize background signals, making this a powerful tool for studying protein structure and function. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in 4-fluorobenzenesulfenyl chloride by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various bonds. Key expected vibrational modes include the S-Cl stretch, the S=O stretches of the sulfonyl group, and the C-F and C-C stretching vibrations of the fluorinated benzene (B151609) ring. While a detailed spectrum is not provided in the search results, the PubChem database indicates the availability of FTIR spectra for 4-fluorobenzenesulfonyl chloride. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of 4-fluorobenzenesulfenyl chloride is characterized by absorption bands in the ultraviolet region, arising from the π → π* transitions of the aromatic ring. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the benzene ring. The PubChem database confirms the existence of UV-Vis spectral data for this compound. nih.gov The specific λmax values can be used for quantitative analysis and to study interactions with other molecules. msu.eduresearchgate.net

Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation

To ensure the purity and confirm the identity of 4-fluorobenzenesulfenyl chloride, chromatographic and mass spectrometric techniques are indispensable. Gas chromatography (GC) is a common method for assessing the purity of volatile compounds like 4-fluorobenzenesulfenyl chloride, with suppliers often specifying a purity of greater than 97.0% as determined by GC. tcichemicals.com

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. When coupled with GC (GC-MS), it becomes a powerful tool for both separation and identification. nih.gov The mass spectrum of 4-fluorobenzenesulfenyl chloride would show a molecular ion peak corresponding to its molecular weight (194.61 g/mol ) and characteristic fragment ions resulting from the cleavage of the molecule. nih.govsigmaaldrich.com High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC/MS/MS) has also been utilized for the analysis of related compounds, demonstrating the versatility of these techniques in quantitative bioanalysis after derivatization. nih.gov

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of molecular structures in the solid state. While the inherent reactivity and instability of 4-fluorobenzenesulfenyl chloride itself make it a challenging candidate for direct SC-XRD analysis, the technique is indispensable for characterizing its stable derivatives. Researchers synthesize products from reactions involving 4-fluorobenzenesulfenyl chloride and then grow single crystals of these new compounds.

The resulting diffraction data provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. This information is crucial for confirming the outcome of a reaction, establishing stereochemistry, and understanding non-covalent interactions that dictate the supramolecular architecture. For instance, the structures of complex heterocyclic systems synthesized using various chemical precursors have been unequivocally confirmed using SC-XRD analysis. mdpi.com This technique allows for the precise assignment of chemical architectures, which is further supported by other spectrophotometric methods. mdpi.com In many cases, crystals suitable for X-ray analysis are obtained through recrystallization from common solvents like methanol. mdpi.com

Kinetic and Mechanistic Study Techniques

Unraveling the intricate details of how reactions involving 4-fluorobenzenesulfenyl chloride proceed requires a combination of specialized techniques aimed at studying reaction rates, identifying transient species, and tracing atomic pathways.

Determination of Reaction Rates, Activation Parameters, and Rate Constants

Kinetic studies are fundamental to understanding the reactivity of 4-fluorobenzenesulfenyl chloride. By systematically varying parameters such as reactant concentrations, temperature, and solvent polarity, researchers can determine the rate law for a given reaction. This mathematical expression reveals the dependence of the reaction rate on the concentration of each reactant.

From temperature-dependent kinetic data, key activation parameters like the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be calculated using the Eyring equation. These parameters provide insight into the energy barrier of the reaction and the degree of order in the transition state, respectively. The determination of rate constants allows for a quantitative comparison of the reactivity of 4-fluorobenzenesulfenyl chloride with other sulfenyl chlorides or under different reaction conditions.

| Parameter | Description | Typical Method of Determination |

| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. | Monitoring the change in concentration of a reactant or product over time using spectroscopic methods (e.g., UV-Vis, NMR). |

| Enthalpy of Activation (ΔH‡) | The difference in enthalpy between the transition state and the ground state of the reactants. It represents the energy barrier that must be overcome for the reaction to occur. | Measuring the rate constant at different temperatures and applying the Eyring equation. |

| Entropy of Activation (ΔS‡) | The difference in entropy between the transition state and the ground state of the reactants. It reflects the change in order or disorder when the reactants form the transition state. | Derived from the intercept of the Eyring plot (ln(k/T) vs. 1/T). |

Use of In Situ Trapping Agents for Reactive Intermediate Identification

Many reactions of 4-fluorobenzenesulfenyl chloride are proposed to proceed through highly reactive, short-lived intermediates, such as sulfenium ions (ArS⁺) or thiiranium ions. Direct observation of these species is often difficult due to their transient nature. To overcome this challenge, chemists employ in situ trapping experiments.

In this technique, a "trapping agent" is added to the reaction mixture. This agent is a substance that is inert to the starting materials but highly reactive towards the proposed intermediate. If the intermediate is formed, the trapping agent will quickly react with it, forming a stable, characterizable product. The isolation and identification of this trapped product provide strong evidence for the existence of the fleeting intermediate. The choice of trapping agent is critical and depends on the nature of the suspected intermediate. For example, a nucleophilic solvent or an electron-rich alkene could be used to trap an electrophilic sulfenium ion.

Isotopic Labeling Methods for Tracing Reaction Pathways (e.g., ³⁶Cl)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of reactions involving 4-fluorobenzenesulfenyl chloride, the use of a radioactive isotope of chlorine, such as chlorine-36 (³⁶Cl), can provide definitive insights into the pathway of the chloride ion.

By synthesizing 4-fluorobenzenesulfenyl chloride with ³⁶Cl, researchers can follow the radioactive label. For example, in an addition reaction to an alkene, if the resulting product contains the ³⁶Cl label, it confirms that the chloride atom from the sulfenyl chloride is incorporated into the product. Furthermore, if the reaction is conducted in the presence of non-labeled chloride ions and no scrambling of the label is observed in the product, it can suggest a concerted or tightly associated ion-pair mechanism, rather than one involving a free, solvent-separated carbocation or sulfenium ion.

Advanced Characterization Methods for Material Science Applications

When 4-fluorobenzenesulfenyl chloride is used as a precursor or modifying agent in the development of new materials, such as polymers or functionalized surfaces, a range of advanced characterization techniques are employed to analyze the properties of the resulting materials. These methods probe the material's composition, structure, and performance.

For instance, if used to create a functional polymer, techniques like Gel Permeation Chromatography (GPC) would be used to determine the molecular weight distribution. X-ray Photoelectron Spectroscopy (XPS) would be invaluable for confirming the presence and chemical state of fluorine and sulfur on a modified surface, providing direct evidence of successful functionalization. For materials with potential optical or electronic applications, UV-Vis spectroscopy and fluorescence spectroscopy would be used to characterize their photophysical properties. The morphology and topography of new materials at the nanoscale are often investigated using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM). Each technique provides a piece of the puzzle, contributing to a comprehensive understanding of the new material's structure-property relationships.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to incorporate 4-fluorobenzenesulfenyl chloride into complex organic frameworks?

- 4-Fluorobenzenesulfenyl chloride is typically used as an electrophilic sulfenylating agent. Its reactivity allows for selective addition to alkenes, alkynes, or aromatic systems. For example, in cyclopropane derivatives (e.g., alkenylidenecyclopropanes), it reacts with exocyclic double bonds (C1-C4) to form ring-opened 1,3-butadienes, as observed in studies with similar sulfenyl chlorides .

- Methodological Tip : Use inert atmospheres (argon) to prevent decomposition and stabilize reactive intermediates during synthesis. Monitor reactions via TLC or HPLC, and confirm products using and NMR to distinguish diastereotopic hydrogens in nonplanar conformations .

Q. How does the 4-fluoro substituent influence the electronic properties of benzenesulfenyl chloride compared to non-fluorinated analogs?

- The electron-withdrawing fluorine group at the para position increases the electrophilicity of the sulfur atom in the sulfenyl chloride, enhancing its reactivity toward nucleophiles. This effect can alter regioselectivity in reactions, favoring attack on electron-rich double bonds or aromatic systems .

- Methodological Tip : Compare reaction kinetics between fluorinated and non-fluorinated analogs using UV-Vis spectroscopy or computational methods (e.g., DFT calculations) to quantify electronic effects .

Advanced Research Questions

Q. How can conflicting product distributions in reactions of 4-fluorobenzenesulfenyl chloride with strained cyclic systems be resolved?

- Complex product mixtures (e.g., adducts 20 , 21 , 22 ) may arise due to competing attack on different double bonds (e.g., C1-C4 vs. C4-C5 in cyclopropane derivatives). Chromatographic decomposition of reactive intermediates (e.g., 23 ) further complicates analysis .

- Methodological Tip : Optimize purification using low-temperature silica gel chromatography or reverse-phase HPLC. Stabilize intermediates via derivatization (e.g., acetylation). Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) to characterize labile products .

Q. What strategies mitigate decomposition risks during storage and handling of 4-fluorobenzenesulfenyl chloride?

- The compound is moisture-sensitive and prone to hydrolysis, releasing corrosive HCl and HF. Decomposition can also occur via reaction with glass surfaces .

- Methodological Tip : Store under anhydrous argon in PTFE-lined containers. Pre-dry glassware at 120°C and avoid prolonged exposure to light. Monitor purity via iodometric titration or NMR .

Q. How do steric and electronic factors dictate the regioselectivity of electrophilic attack in reactions involving 4-fluorobenzenesulfenyl chloride?

- In cyclopropane systems, attack on the C1-C4 double bond dominates due to reduced steric hindrance and favorable transition-state interactions. However, substituent effects (e.g., methyl groups) can shift selectivity toward the three-membered ring or other double bonds .

- Methodological Tip : Perform Hammett analysis or kinetic isotope effects (KIE) studies to disentangle steric vs. electronic contributions. Use X-ray crystallography to resolve transition-state analogs .

Data Analysis and Mechanistic Questions

Q. How can computational modeling predict the reactivity of 4-fluorobenzenesulfenyl chloride in novel reaction systems?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map potential energy surfaces for electrophilic attack pathways, identifying favored intermediates (e.g., thiiranium ions) and transition states .

- Methodological Tip : Combine computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic models. Use Natural Bond Orbital (NBO) analysis to quantify charge distribution .

Q. What analytical techniques are critical for resolving diastereomeric products formed in sulfenylation reactions?

- Diastereomers arising from nonplanar 1,3-butadiene conformations (e.g., 21 ) exhibit distinct NMR signals for diastereotopic hydrogens. Chiral chromatography (e.g., HPLC with polysaccharide columns) or vibrational circular dichroism (VCD) can further resolve enantiomers .

- Methodological Tip : Use deuterated solvents and variable-temperature NMR to enhance signal splitting. Compare experimental spectra with simulated data from software like MestReNova .

Safety and Stability Considerations

Q. What precautions are essential when scaling up reactions involving 4-fluorobenzenesulfenyl chloride?

- The compound releases HF upon hydrolysis, requiring corrosion-resistant equipment (e.g., Hastelloy reactors). Exothermic reactions necessitate temperature control via jacketed reactors .

- Methodological Tip : Conduct small-scale calorimetry (e.g., RC1e) to assess thermal risks. Implement emergency scrubbing systems for HF neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.